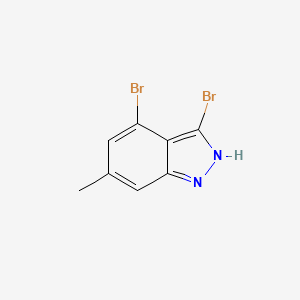

3,4-Dibromo-6-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJYIMGWMIACIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dibromo 6 Methyl 1h Indazole and Substituted Indazoles

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com In the context of indazoles, the reaction mechanism involves the attack of an electrophile by the electron-rich aromatic ring, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of these reactions is influenced by the existing substituents on the indazole core.

Halogenation Reactivity at C3, C5, and C7 Positions

Halogenation is a crucial transformation for indazole derivatives, as the introduced halogen atoms serve as versatile handles for subsequent cross-coupling reactions. chim.it The C3 position of the indazole ring is often susceptible to halogenation. chim.it For instance, 2H-indazoles can be selectively halogenated at the C3 position using N-halosuccinimides (NXS), where X can be bromine or chlorine. rsc.org The reaction conditions can be tuned to achieve mono- or poly-halogenation. rsc.org For example, the use of dibromohydantoin under ultrasound irradiation provides an efficient method for the bromination of indazoles at the C3 position. nih.gov

The C7 position can also be selectively halogenated. In a study on 4-substituted NH-free indazoles, regioselective bromination at the C7 position was achieved using N-bromosuccinimide. nih.govrsc.org Computational studies suggest that while the C3 position is generally more reactive, steric hindrance can direct the electrophilic attack to the C7 position. rsc.org The use of two equivalents of N-bromosuccinimide can lead to 5,7-dibromination. rsc.org

The table below summarizes the halogenation of various substituted indazoles.

| Starting Material | Reagent | Position of Halogenation | Product | Reference |

| 2-Phenyl-2H-indazole | Br₂ | C3 | 3-Bromo-2-phenyl-2H-indazole | rsc.org |

| 2H-Indazole | DBDMH, Ultrasound | C3 | 3-Bromo-2H-indazole | nih.gov |

| 4-Sulfonamido-1H-indazole | NBS | C7 | 7-Bromo-4-sulfonamido-1H-indazole | nih.govrsc.org |

| 4-Sulfonamido-1H-indazole | 2 equiv. NBS | C5, C7 | 5,7-Dibromo-4-sulfonamido-1H-indazole | rsc.org |

Nitration Patterns and Mechanistic Investigations

Nitration of aromatic compounds introduces a nitro group (NO₂) onto the ring system and typically proceeds via an electrophilic aromatic substitution mechanism. unacademy.commasterorganicchemistry.com The reaction usually involves the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

For indazoles, nitration can occur at various positions depending on the reaction conditions and the substitution pattern of the indazole ring. For example, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate in the presence of TEMPO and oxygen. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole has also been reported, proceeding through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it In the case of indolo[3,2-b]carbazoles, a fused indazole system, nitration with acetyl nitrate leads to dinitration at the C6 and C12 positions. nih.gov

The mechanism of nitration generally involves three steps: generation of the electrophile, attack of the aromatic ring on the electrophile to form a sigma complex (a carbocation intermediate), and finally, deprotonation to restore aromaticity. youtube.com

Alkylation and Acylation of Nitrogen and Carbon Centers

Alkylation and acylation are important reactions for modifying the properties of indazole derivatives. These reactions can occur at either the nitrogen atoms of the pyrazole (B372694) ring or at a carbon atom of the benzene (B151609) ring.

N-Alkylation and N-Acylation: The alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 substituted products. The regioselectivity is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. nih.gov For instance, N-alkylation of indazole under Mitsunobu conditions often shows a preference for the N-2 regioisomer. nih.gov Thermodynamic equilibration can favor the formation of the more stable N-1 substituted product. nih.gov N-acylation is also a common transformation, often leading to the N-1 substituted regioisomer. nih.gov

C-Alkylation and C-Acylation: Direct C-H alkylation and acylation of indazoles provide a direct route to functionalized derivatives. rsc.org A silver(I)/Na₂S₂O₈ system has been developed for the direct synthesis of 3-substituted 2H-indazole derivatives through a radical alkylation/acylation process. rsc.org Metal-free methods have also been reported for the direct alkylation and acylation of 2H-indazoles using aldehydes. rawdatalibrary.netresearchgate.net

Nucleophilic Substitution Reactions on Halogenated Indazoles

Halogenated indazoles are key intermediates for further derivatization through nucleophilic substitution reactions. wikipedia.orgkhanacademy.org These reactions involve the replacement of a halide, which acts as a leaving group, by a nucleophile. gacariyalur.ac.inlibretexts.org

Reactivity of Bromine Substituents in Displacement Reactions

Bromine atoms on the indazole ring are good leaving groups, making bromoindazoles valuable substrates for nucleophilic substitution. The carbon-bromine bond is relatively weak compared to carbon-fluorine or carbon-chlorine bonds, facilitating its cleavage. chemguide.co.uk This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse library of functionalized indazoles. For example, the nitro groups in 6,12-dinitro-substituted indolo[3,2-b]carbazoles can be displaced by S-nucleophiles like potassium thiolates. nih.gov

Facile Cross-Coupling Reactivity (e.g., Heck, Suzuki) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated indazoles are excellent substrates for these transformations. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgorganic-chemistry.org Bromoindazoles, particularly at the C3 position, are effective substrates for the Heck reaction, allowing for the introduction of vinyl groups. nih.govbeilstein-journals.org Mechanistically, the reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the Pd(0) catalyst.

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govyoutube.comlibretexts.orgyoutube.com This reaction is widely used to form C(sp²)–C(sp²) bonds. rsc.org Bromoindazoles at various positions (C3, C5, and C7) readily participate in Suzuki couplings with a wide range of aryl and heteroaryl boronic acids. nih.govrsc.orgnih.govmdpi.comnih.gov The reaction generally proceeds through a catalytic cycle involving oxidative addition of the bromoindazole to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org

The table below provides examples of Suzuki cross-coupling reactions with bromoindazoles.

| Bromoindazole Substrate | Boronic Acid | Catalyst/Conditions | Product | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | nih.gov |

| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂, K₂CO₃, DMF | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | nih.gov |

| 3-Iodo-1-Boc-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, aq. base, dioxane | 3-Phenyl-1H-indazole | nih.gov |

Metalation and Subsequent Organometallic Transformations

Metalation, the replacement of a hydrogen atom with a metal, is a pivotal strategy for the functionalization of heterocyclic compounds, including indazoles. This process generates an organometallic intermediate that can subsequently react with various electrophiles to introduce a wide array of substituents.

Direct metalation of the indazole ring can be challenging. For instance, direct deprotonation at the C3 position can sometimes lead to undesired ring-opening, forming an aminonitrile product. nih.gov However, these challenges can be overcome through carefully chosen reagents and reaction conditions. The use of zinc reagents, for example, has been shown to facilitate the formation of stable bis-indazoylzinc compounds, which can then undergo reactions such as Negishi cross-coupling to introduce aryl groups. nih.gov

A common approach involves the use of strong bases like n-butyllithium (n-BuLi) to deprotonate the indazole, followed by transmetalation with a metal salt such as zinc chloride (ZnCl₂). This strategy has been successfully employed for the C3-functionalization of N-protected indazoles. chim.it The resulting organozinc reagent can then participate in palladium-catalyzed cross-coupling reactions. chim.it

The following table summarizes representative metalation and subsequent cross-coupling reactions on substituted indazoles, illustrating the versatility of this approach for C-C bond formation.

| Indazole Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| N1-Protected Indazole | 1. TMP₂Zn 2. Ar-X, Pd catalyst (Negishi coupling) | 3-Aryl-N1-protected indazole | Varies | chim.it |

| 2-SEM Protected 2H-Indazole | 1. n-BuLi 2. ZnCl₂ 3. Ar-X, Pd catalyst (Negishi coupling) | 3-Aryl-2-SEM-protected-2H-indazole | Varies | chim.it |

| 3,4-Diiodoindazole | Arylboronic acid, Pd catalyst (Suzuki coupling) | 3-Aryl-4-iodoindazole | - | chim.it |

Note: "Ar-X" represents an aryl halide, and "TMP" refers to 2,2,6,6-tetramethylpiperidide. The yields for these generalized reactions vary depending on the specific substrates and catalysts used.

Beyond C3-functionalization, metal-catalyzed reactions can also target other positions of the indazole ring. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been effectively used to introduce aryl and heteroaryl substituents at the C7 position of 4-substituted indazoles. researchgate.net

Influence of the Dibromo and Methyl Substituents on the Chemical Reactivity Profile of 3,4-Dibromo-6-methyl-1H-indazole

The presence of two bromine atoms and a methyl group on the indazole ring, as in this compound, is expected to significantly influence its chemical reactivity. The electronic and steric effects of these substituents play a crucial role in determining the regioselectivity and rate of chemical transformations.

The two bromine atoms at positions C3 and C4 are strong electron-withdrawing groups due to their high electronegativity. This electronic effect decreases the electron density of the indazole ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. Furthermore, the carbon-bromine bonds themselves are sites of reactivity, particularly in metal-catalyzed cross-coupling reactions.

The relative reactivity of the C-Br bonds at the C3 and C4 positions is a key consideration. In dihalogenated heterocycles, selective cross-coupling reactions can often be achieved by exploiting the differential reactivity of the halogen atoms. For instance, in 3,4-diiodoindazoles, Suzuki coupling has been shown to occur selectively at the C3 position. chim.it A similar selectivity might be anticipated for 3,4-dibromoindazoles, potentially allowing for sequential functionalization at the C3 and C4 positions. The reactivity of halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl, which allows for selective couplings when different halogens are present. nih.gov

The interplay of these substituent effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

| Bromo | C3 | Electron-withdrawing | Moderate | Deactivates the ring towards electrophilic attack; provides a handle for cross-coupling reactions. |

| Bromo | C4 | Electron-withdrawing | Moderate | Deactivates the ring towards electrophilic attack; provides a handle for cross-coupling reactions; may exhibit different reactivity than the C3-bromo. |

| Methyl | C6 | Electron-donating | Moderate | Activates the ring, particularly at the ortho and para positions (C5 and C7), though this is counteracted by the bromo groups. |

The combination of two deactivating bromo groups and one activating methyl group creates a complex reactivity profile for this compound. The C-Br bonds are the most likely sites for initial functionalization via organometallic cross-coupling reactions. The regioselectivity of these reactions would be a critical area of investigation, potentially allowing for the synthesis of a diverse range of polysubstituted indazole derivatives.

Excluding Specific Compound Biological Activity Details, Dosage/administration, Safety/adverse Effects, and Human Clinical Trial Data

Diverse Biological Activities Exhibited by Indazole Scaffolds

Indazole, a bicyclic heterocyclic compound, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This versatility has led to the development of numerous indazole-containing compounds with significant therapeutic potential. researchgate.netnih.gov

Antimicrobial Properties (Antibacterial and Antifungal Activity)

Indazole derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. nih.govorientjchem.org The effectiveness of these compounds is often enhanced by the presence of specific substituents, such as halogens and electron-withdrawing groups. researchgate.netnih.gov

Research has highlighted the potent antibacterial activity of certain indazole derivatives. For instance, a series of novel 3-methyl-1H-indazole derivatives showed significant activity against Bacillus subtilis and Escherichia coli. nih.gov Another study discovered a class of indazole derivatives that act as bacterial GyrB inhibitors, displaying excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some N-methyl-3-aryl indazoles have also been found to be effective against bacterial strains like Xanthomonas campestris and Bacillus cereus. researchgate.net

In terms of antifungal activity, certain indazole analogs have shown promise. For example, some 2,3-diphenyl-2H-indazole derivatives exhibited in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Additionally, novel aromatic carboxylic acid amides containing a 1H-indazole moiety have displayed moderate to good activity against several phytopathogenic fungi. nih.gov

Table 1: Examples of Antimicrobial Activity of Indazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-methyl-1H-indazole derivatives | Bacillus subtilis, Escherichia coli | Antibacterial activity | nih.gov |

| Indazole GyrB inhibitors | MRSA, Streptococcus pneumoniae | Excellent antibacterial activity | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

| Aromatic carboxylic acid amides with 1H-indazole | Pythium aphanidermatum, Rhizoctonia solani | Antifungal activity | nih.gov |

Anticancer and Antitumor Potential in Cellular Models

The indazole scaffold is a key component in several FDA-approved anticancer drugs, highlighting its significance in oncology research. rsc.orgresearchgate.net Indazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell migration. rsc.orgresearchgate.net

Numerous studies have demonstrated the potent in vitro antiproliferative activity of indazole derivatives against a range of cancer cell lines. rsc.orgresearchgate.net For example, one study reported that compound 2f, an indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines and promoted apoptosis in breast cancer cells. rsc.org Another study found that novel indazole analogues of curcumin showed cytotoxicity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cells. japsonline.com Furthermore, newly synthesized indazol-pyrimidine-based derivatives have shown significant cytotoxic inhibitory activity against MCF-7, Caco2, and A549 cancer cell lines. nih.gov

The anticancer activity of these compounds is often linked to their ability to target specific cellular pathways. For instance, some indazole derivatives have shown efficacy against cancer models by targeting CDK2, EGFR, c-Met, HSP90, and VEGFR2. researchgate.netnih.gov

Table 2: Anticancer Activity of Indazole Derivatives in Cellular Models

| Compound/Derivative | Cancer Cell Line(s) | IC50/Effect | Reference |

|---|---|---|---|

| Compound 2f | Various cancer cell lines (e.g., 4T1 breast cancer) | IC50 = 0.23–1.15 μM; induced apoptosis | rsc.org |

| Indazole analogues of curcumin (e.g., Compound 3b) | WiDr (colorectal cancer) | IC50 = 27.20 µM | japsonline.com |

| Indazol-pyrimidine derivatives (e.g., 4f, 4i) | MCF-7 (breast cancer) | IC50 = 1.629 µM and 1.841 µM, respectively | nih.gov |

| 1H-indazole-based derivatives | FGFR1-3 | IC50 in the range of 0.8–90 μM | nih.gov |

Anti-inflammatory and Analgesic Modulations

Indazole derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govresearchgate.net

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov The anti-inflammatory effect is attributed, at least in part, to the inhibition of cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.net For example, certain 2,3-diphenyl-2H-indazole derivatives have displayed in vitro inhibitory activity against human COX-2. mdpi.com Additionally, newly synthesized indazole analogs of curcumin have demonstrated high anti-inflammatory activity, with one compound showing a particularly low IC50 value. ugm.ac.id

Antiviral and Antiprotozoal Efficacy

The therapeutic potential of the indazole scaffold extends to antiviral and antiprotozoal applications. mdpi.comnih.gov Researchers have discovered novel classes of indazole-containing compounds with potent activity against influenza viruses. nih.gov These compounds have shown favorable potency against both influenza A and B viruses, with some exhibiting efficacy in animal models. nih.gov Furthermore, pyrrolo[2,3-e]indazole has been identified as a promising scaffold for developing novel neuraminidase inhibitors with dual activity against influenza A virus and Streptococcus pneumoniae. rsc.org There is also emerging research on the potential of indazole-pyrone hybrids as antiviral agents against HIV-1 and coronaviruses. doi.org

In the realm of antiprotozoal agents, certain 2H-indazole derivatives have demonstrated significant activity against intestinal and vaginal pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some of these compounds were found to be more potent than the reference drug metronidazole. mdpi.com

Other Reported Pharmacological Effects (e.g., Antioxidant, Neuroprotective)

Beyond the aforementioned activities, indazole derivatives have been associated with a range of other pharmacological effects.

Antioxidant Activity: Some indazole derivatives have been evaluated for their antioxidant properties. For instance, certain indazole analogs of curcumin have been investigated for their ability to scavenge free radicals, although in some cases, their anti-inflammatory activity was found to be more pronounced. ugm.ac.id

Neuroprotective Effects: The indazole scaffold has shown potential in the context of neurodegenerative diseases. researchgate.netnih.gov For example, the LRRK2 antagonist MLi-2, an indazole-based compound, has demonstrated efficacy in models of neurodegeneration. researchgate.netnih.gov Additionally, indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, suggesting potential therapeutic applications for Parkinson's disease. researchgate.netnih.gov Some 5-substituted indazole derivatives have also exhibited neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma cells, making them interesting candidates for Alzheimer's disease research. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies in Indazole Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indazole derivatives. These studies investigate how modifications to the chemical structure of the indazole scaffold influence its pharmacological properties. nih.govacs.org

Key findings from SAR studies on indazole derivatives include:

Substitution Patterns: The position and nature of substituents on the indazole ring play a critical role in determining biological activity. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be potent C4 substituents, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org For a series of 1H-indazole derivatives with IDO1 inhibitory activity, the substituent groups at both the 4-position and 6-position were crucial. nih.gov

N1 and N2-Substitution: Alkylation or arylation at the N1 or N2 position of the indazole ring can significantly impact activity. For example, in the development of glucagon receptor antagonists, modifications at these positions were explored to optimize potency and pharmacokinetic properties. nih.gov

Hybridization with Other Scaffolds: Combining the indazole nucleus with other bioactive moieties is a common strategy to enhance therapeutic efficacy. The hybridization of indazole with pyrimidine, for instance, has led to potent anticancer agents. nih.gov

These SAR insights are invaluable for the rational design of new and more effective indazole-based therapeutic agents. nih.govacs.org

Impact of Halogenation on Biological Activity

The introduction of halogen atoms into a molecular scaffold can significantly alter its biological properties. rsc.org Halogens can modify the electronic and physical characteristics of a molecule, which in turn can influence its interaction with biological targets. rsc.org In the context of indazole derivatives, halogenation has been shown to be a critical factor in determining their activity.

Positional Effects of Substituents on Biological Outcomes

The specific placement of substituents on the indazole ring is a critical determinant of the compound's biological effects. The biological potential of synthesized indazole derivatives is influenced by the size, nature, and position of substituents on the scaffold. researchgate.net The arrangement of the two bromine atoms at the 3 and 4 positions and the methyl group at the 6 position in 3,4-Dibromo-6-methyl-1H-indazole creates a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.

Research on various substituted indazoles has consistently shown that even minor changes in the position of a substituent can lead to significant differences in biological activity. researchgate.netaustinpublishinggroup.com For example, the inhibitory potential of indazole derivatives can be significantly altered by changing the position of a substituent on the ring. researchgate.net This highlights the importance of precise structural control in the design of new indazole-based compounds. The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating and steric effects of the methyl group, all at specific locations, defines the chemical personality of this compound and its potential for biological recognition.

In Vitro Biological Screening Methodologies for Indazole Compounds

A variety of in vitro assays are employed to evaluate the biological activity of indazole compounds and to elucidate their mechanisms of action. These screening methods are essential for identifying promising lead compounds for further development.

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are fundamental in screening for potential anticancer agents. The antiproliferative activity of indazole derivatives is commonly evaluated against a panel of human cancer cell lines. nih.gov A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com In this assay, cancer cells are treated with various concentrations of the test compound, and the reduction of MTT by mitochondrial dehydrogenases in living cells to a colored formazan product is quantified. nih.govmdpi.com This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov A variety of cancer cell lines are utilized in these screenings to assess the compound's spectrum of activity, including lines for lung cancer (A549), breast cancer (MCF-7), and colon cancer (Caco-2). nih.govmdpi.com

| Assay Type | Principle | Endpoint | Example Cell Lines |

| MTT Assay | Measures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases. | Cell viability (IC50) | A549 (Lung), MCF-7 (Breast), K562 (Leukemia), PC-3 (Prostate), HepG-2 (Hepatoma), Caco-2 (Colon) nih.govmdpi.com |

| Cell Cycle Analysis | PI (propidium iodide) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Cell cycle arrest | K562 nih.gov |

| Apoptosis Detection | Annexin V/PI staining followed by flow cytometry to detect early and late apoptotic cells. | Induction of apoptosis | K562 nih.gov |

Enzyme Inhibition Assays for Target Identification

Once a compound shows interesting biological activity in cell-based assays, enzyme inhibition assays are often employed to identify its specific molecular target. Indazole derivatives are known to inhibit various enzymes, particularly protein kinases, which are often dysregulated in cancer and other diseases. nih.gov These assays measure the ability of a compound to inhibit the activity of a purified enzyme. For example, the inhibitory activity of indazole compounds against a specific kinase can be determined by measuring the transfer of a phosphate group from ATP to a substrate peptide in the presence and absence of the inhibitor. The results are typically expressed as an IC50 value, indicating the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov Such assays are crucial for understanding the mechanism of action of a compound and for optimizing its selectivity towards the desired target. nih.gov

| Target Enzyme Class | Assay Principle | Endpoint | Example Targets |

| Protein Kinases | Measures the inhibition of phosphate transfer from ATP to a substrate. | Enzyme activity (IC50) | FGFR, ALK, ERK nih.gov |

| Myeloperoxidase (MPO) | Measures the inhibition of MPO-mediated chlorination or H2O2 consumption. | Enzyme activity (IC50) | Myeloperoxidase nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Measures the inhibition of the conversion of tryptophan to kynurenine. | Enzyme activity (IC50) | IDO1 nih.gov |

Microbiological Assays for Antimicrobial Efficacy

The potential of indazole derivatives as antimicrobial agents is assessed through various microbiological assays. These assays determine the ability of a compound to inhibit the growth of or kill microorganisms, including bacteria and fungi. nih.govnih.gov The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. mdpi.com This is typically done using a broth microdilution method, where a standardized inoculum of the microorganism is added to a series of wells containing serial dilutions of the test compound. mdpi.com The MIC value provides a quantitative measure of the compound's potency against a specific microbial strain. nih.gov Further assays, such as the determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), can be performed to distinguish between static (growth-inhibiting) and cidal (killing) activity.

| Assay Type | Principle | Endpoint | Example Microbial Strains |

| Broth Microdilution | Determines the lowest concentration of a compound that inhibits visible microbial growth. | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Enterococcus faecalis, Candida albicans, Candida glabrata nih.govnih.gov |

| Crystal Violet Assay | Quantifies biofilm formation by staining the adherent biomass. | Minimum Biofilm Inhibitory Concentration (MBIC) | Various bacterial and fungal strains mdpi.com |

Future Directions and Emerging Research Opportunities for 3,4 Dibromo 6 Methyl 1h Indazole

Development of Highly Efficient and Sustainable Synthetic Strategies

A primary hurdle for exploring novel indazole derivatives is often the development of efficient and scalable synthetic routes. Future research must prioritize the creation of sustainable methods for producing 3,4-Dibromo-6-methyl-1H-indazole and its analogs.

Modern catalytic systems are at the forefront of this effort. Transition-metal catalysis, employing metals like rhodium, copper, and palladium, has revolutionized indazole synthesis by enabling C-H bond activation and annulation strategies. bohrium.commdpi.com These methods allow for the construction of the indazole core from simpler, readily available starting materials, often in a single step. nih.govnih.gov For a polysubstituted target like this compound, developing a convergent synthesis using C-H functionalization would represent a significant advancement over classical multi-step approaches that may involve harsh conditions. rsc.orgresearchgate.net

Furthermore, the principles of green chemistry are becoming increasingly integral to synthetic design. bohrium.comresearchgate.net Future strategies should focus on:

Flow Chemistry: Utilizing continuous-flow reactors can enhance safety, particularly when dealing with potentially hazardous reagents or high-temperature reactions, while also improving scalability and reproducibility. acs.orgresearchgate.netclockss.org

Sustainable Catalysts: Exploring the use of earth-abundant metal catalysts or even metal-free and organocatalytic systems, such as those derived from natural products like lemon peel powder, can reduce cost and environmental impact. researchgate.netresearchgate.net

Alternative Energy Sources: Employing ultrasound or microwave irradiation can accelerate reaction times and improve yields, often under milder conditions than conventional heating. researchgate.net

The table below summarizes modern approaches that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis | Representative References |

| Transition-Metal Catalysis | Utilizes Rh, Pd, Cu catalysts for C-H activation, cross-coupling, and cyclization. | High efficiency, functional group tolerance, direct functionalization. | mdpi.comnih.govnih.gov |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved safety, scalability, precise control over reaction parameters. | acs.orgresearchgate.netclockss.org |

| Green Catalysis | Employs environmentally benign catalysts (e.g., natural products) and solvents. | Reduced waste, lower toxicity, sustainability. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to promote reactions. | Faster reaction rates, improved yields, milder conditions. | researchgate.netnih.gov |

In-Depth Mechanistic Understanding of Novel Reactivity Patterns

The two bromine atoms on the this compound core are not merely static decorations; they are reactive handles for extensive chemical diversification. A deep understanding of the compound's reactivity is essential for its strategic application.

Future research should heavily focus on leveraging the C-Br bonds in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.orgrsc.orgresearchgate.net This would allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C3 and C4 positions, creating libraries of novel compounds for biological screening or materials development. A key challenge and research opportunity lies in achieving regioselective coupling at either the C3 or C4 position.

Another critical area is the study of reactions at the nitrogen atoms of the indazole ring. The alkylation of NH-indazoles notoriously produces a mixture of N1 and N2 isomers, and the ratio is highly dependent on the substrate, reagents, and reaction conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Mechanistic studies, supported by computational calculations, are needed to elucidate the factors governing this regioselectivity. beilstein-journals.org Understanding the role of solvent effects, the nature of the counter-ion (e.g., Na+ vs. Cs+), and the potential for thermodynamic versus kinetic control will be crucial for predictably synthesizing either the N1- or N2-substituted derivatives of this compound. beilstein-journals.orgnih.gov

Refined Computational Modeling for Precise Structure-Property Relationship Predictions

In silico methods are indispensable tools for accelerating the discovery process. For this compound, refined computational modeling will be instrumental in predicting its chemical behavior and biological potential, thereby guiding and prioritizing experimental efforts.

Density Functional Theory (DFT) calculations can provide profound insights into the molecule's fundamental properties. rsc.orgrsc.org Future research should employ DFT to:

Predict the relative stability of the 1H and 2H tautomers. beilstein-journals.org

Calculate the activation barriers for various reactions, aiding in the prediction of reactivity and regioselectivity (e.g., at C3 vs. C4, or N1 vs. N2). beilstein-journals.org

Determine key electronic properties like the HOMO-LUMO energy gap, which is crucial for predicting photophysical behavior in potential materials applications. rsc.org

Model the Fukui functions to predict the most likely sites for nucleophilic or electrophilic attack on the indazole ring. rsc.org

Molecular Docking and Dynamics Simulations are essential for exploring biological applications. researchgate.netderpharmachemica.com By modeling the interaction of this compound and its derivatives with the active sites of various protein targets, researchers can:

Predict binding affinities and binding modes. nih.govrsc.org

Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for inhibitory activity. researchgate.net

Generate hypotheses for structure-activity relationships (SAR) that can guide the design of more potent and selective inhibitors.

| Computational Method | Application Area | Predicted Properties | Representative References |

| Density Functional Theory (DFT) | Reactivity & Materials | Tautomer stability, reaction mechanisms, electronic structure, HOMO/LUMO gap. | rsc.orgbeilstein-journals.orgrsc.orgrsc.org |

| Molecular Docking | Drug Discovery | Protein-ligand binding modes, binding affinity, structure-activity relationships. | derpharmachemica.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | Drug Discovery | Stability of protein-ligand complexes, dynamic interactions over time. | researchgate.netnih.gov |

| Target Prediction Algorithms | Drug Discovery | Identification of potential biological targets for a given molecule. | nih.gov |

Exploration of Undiscovered Biological Target Interactions

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its activity against a range of targets, most notably protein kinases. nih.govnih.gov Many FDA-approved drugs, such as Pazopanib and Entrectinib, feature an indazole core. rsc.orgmdpi.com The future for this compound lies in moving beyond known targets to explore novel biological interactions.

The presence of two bromine atoms provides ideal anchor points for fragment-based ligand discovery or chemical library synthesis via cross-coupling. This allows for the systematic exploration of chemical space to identify binders for new and challenging protein targets. Initial investigations could use in silico tools like Swiss Target Prediction to generate hypotheses about potential protein families that might interact with this scaffold. nih.gov

Emerging areas of interest include:

Allosteric Modulation: Instead of competing with endogenous ligands at the active site (e.g., the ATP pocket of kinases), derivatives could be designed to bind to allosteric sites, offering higher selectivity and novel mechanisms of action.

Protein-Protein Interaction (PPI) Inhibition: Many disease pathways are driven by the interaction of two or more proteins. The diverse three-dimensional structures that can be built from the this compound core could be used to design molecules that disrupt these critical interactions.

Targeting Epigenetic Proteins: Modulators of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases are a growing area of cancer research. The indazole scaffold could serve as a novel core for inhibitors of these targets.

Antiparasitic Agents: Indazole derivatives have shown promise against various protozoan parasites, and this remains a fertile area for exploration. nih.gov

Integration into Next-Generation Functional Material Systems

While the biological applications of indazoles are well-documented, their use in material science is an emerging and exciting frontier. The unique electronic and photophysical properties of the indazole ring make it a compelling building block for next-generation functional materials. researchgate.net

Future research on this compound should explore its potential in:

Organic Electronics: The combination of electron-withdrawing bromine atoms and an electron-donating methyl group can create a push-pull electronic structure, which is often desirable for organic semiconductors used in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). rsc.org The bromine atoms also offer synthetic handles to extend the π-conjugation of the system, further tuning its electronic properties.

Luminescent Materials: Indazole derivatives have been shown to exhibit phosphorescence, a property valuable for OLEDs and chemical sensors. rsc.org The specific substitution pattern of this compound could lead to unique luminescent properties that have yet to be explored.

Metal Complexes and Catalysis: Indazoles can act as ligands, binding to metal centers to form complexes with interesting catalytic or electronic properties. uai.clnih.govacs.org Recently, indazole-based phosphine (B1218219) ligands have been used in gold catalysis, with the ability to tune the electronic properties of the metal center by modifying the indazole ring. acs.orgnih.gov The this compound scaffold could be incorporated into novel ligands for applications in catalysis, sensing, or molecular magnetism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dibromo-6-methyl-1H-indazole, and how can purity be ensured?

- Methodological Answer : A two-step synthesis is recommended: (1) Bromination of 6-methyl-1H-indazole using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C), followed by (2) regioselective bromination at the 3-position using bromine in acetic acid. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol-water. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substitution patterns (e.g., deshielded protons adjacent to bromine atoms).

- X-ray crystallography : Use SHELXL for structure refinement (high-resolution data, R-factor < 0.05) and ORTEP-3 for visualization .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of brominated indazole derivatives?

- Methodological Answer :

- Substitution patterns : Compare 3,4-dibromo vs. mono-bromo derivatives to assess halogen bonding effects. Introduce methyl groups at alternative positions (e.g., 5-methyl) to probe steric interactions.

- Biological assays : Test FGFR1 inhibition (IC50 via kinase assays) and cytotoxicity (MTT assay in cancer cell lines). Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding residues .

- Data table :

| Derivative | FGFR1 IC50 (nM) | Cytotoxicity (IC50, μM) | LogP |

|---|---|---|---|

| 3,4-Dibromo-6-Me | 12.3 | >100 | 3.2 |

| 3-Bromo-6-Me | 45.7 | >100 | 2.8 |

Q. How can contradictions in pharmacological data (e.g., variable IC50 values across studies) be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets. Address batch effects by repeating experiments with the same compound lot.

- Cross-validation : Validate targets via CRISPR knockouts or competitive binding assays (e.g., SPR) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Heavy bromine atoms cause absorption errors and weak diffraction.

- Mitigation : Use synchrotron radiation (λ = 0.7–1.0 Å) for data collection. Refine anisotropic displacement parameters in SHELXL and apply TWINABS for absorption correction. For twinned crystals, use the Hooft y parameter to validate refinement .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Mechanistic insights : Simulate Suzuki-Miyaura coupling pathways (Pd catalysis) to identify activation barriers for bromine substitution. Compare with experimental yields (e.g., 3-Bromo vs. 4-Bromo reactivity) .

Data Contradiction Analysis Framework

For conflicting data (e.g., divergent enzyme inhibition results):

Source validation : Confirm compound integrity via NMR and LC-MS.

Assay standardization : Replicate under identical conditions (pH, temperature, co-solvents).

Statistical rigor : Apply Grubbs’ test to identify outliers and report confidence intervals .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.